molecular formula C16H26Cl2N2O B5364490 3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride

3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride

Cat. No.: B5364490
M. Wt: 333.3 g/mol
InChI Key: SJYHZOLWDRAJQX-ZDTICIBISA-N
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Properties

IUPAC Name

3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c1-2-6-16(7-3-1)8-4-9-17-10-5-11-18-12-14-19-15-13-18;;/h1-4,6-8,17H,5,9-15H2;2*1H/b8-4+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHZOLWDRAJQX-ZDTICIBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC=CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC/C=C/C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of morpholine with an appropriate alkylating agent to form the morpholinyl derivative. This intermediate is then reacted with a phenylprop-2-enyl halide under basic conditions to yield the desired product. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cell lines and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with integrin alpha-L, which plays a role in cell adhesion and signaling pathways. This interaction can lead to various cellular responses, including changes in cell morphology, proliferation, and apoptosis .

Comparison with Similar Compounds

3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride can be compared with other similar compounds, such as:

    N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: This compound has a similar morpholinyl group but differs in the alkyl chain and substituents.

    4-(2-[1,1’-biphenyl]-4-ylpropyl)morpholine hydrochloride: This compound contains a biphenyl group instead of the phenylprop-2-enyl group.

    1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride: This compound has a pyrazole ring instead of the morpholine ring.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.

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